(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a butenoic acid backbone and a thienyl group. The presence of a cyano group and an ethyl group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4-ethyl-5-methyl-2-thienylamine with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets. The cyano group and thienyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-butenoic acid, 2-cyano-3-methyl-, ethyl ester
- 3-methyl-2-butenoic acid
- 2-butenoic acid, 3-methyl-, ethyl ester
Uniqueness
Compared to similar compounds, 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- stands out due to its unique combination of functional groups. The presence of both a cyano group and a thienyl ring provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12N2O3S |
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Molecular Weight |
264.30 g/mol |
IUPAC Name |
(E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-3-8-7(2)18-12(9(8)6-13)14-10(15)4-5-11(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17)/b5-4+ |
InChI Key |
HRRWCZVHMWVYRF-SNAWJCMRSA-N |
Isomeric SMILES |
CCC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C |
Origin of Product |
United States |
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